
4-(1H-imidazol-2-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE is a heterocyclic compound that features both imidazole and pyridine rings. These structures are significant in medicinal chemistry due to their presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its mild reaction conditions, which are tolerant to a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions, which are efficient and yield high amounts of the desired product. For example, the use of erbium triflate as a catalyst in the reaction of α-azido chalcones, aryl aldehydes, and anilines has been shown to produce highly substituted imidazole derivatives in excellent yields .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxide (TBHP)
Reduction: Sodium borohydride
Substitution: Various nucleophiles, depending on the desired substitution pattern
Major Products Formed
The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler structure that lacks the pyridine ring but shares the imidazole moiety.
Pyridine: Lacks the imidazole ring but is structurally similar in terms of the nitrogen-containing aromatic ring.
2-(1H-IMIDAZOL-2-YL)-PYRIDINE: Similar structure but with different substitution patterns.
Uniqueness
4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE is unique due to its dual-ring structure, which allows it to participate in a broader range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C8H8N4 |
|---|---|
Peso molecular |
160.18 g/mol |
Nombre IUPAC |
4-(1H-imidazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H8N4/c9-7-5-10-2-1-6(7)8-11-3-4-12-8/h1-5H,9H2,(H,11,12) |
Clave InChI |
AKQHORDBTLZBKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C2=NC=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


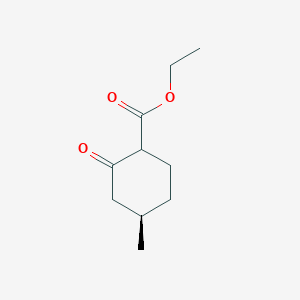
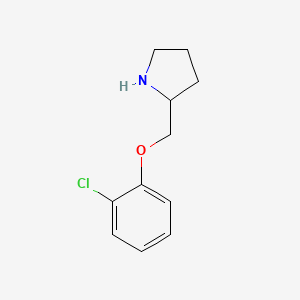
![3,8,9-Triazatricyclo[4.3.0.02,5]nonane](/img/structure/B13092362.png)
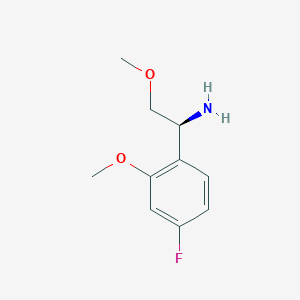
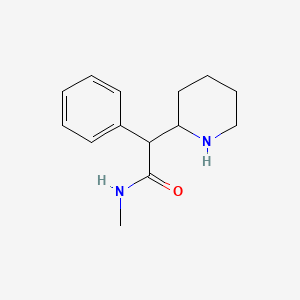
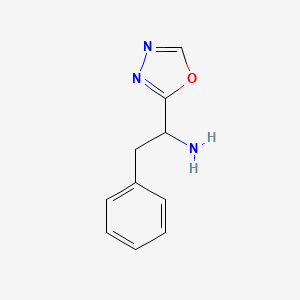
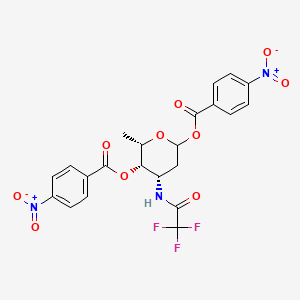
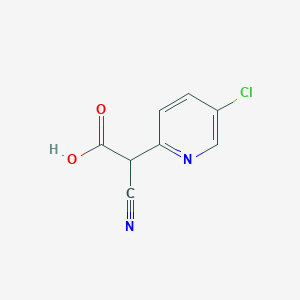
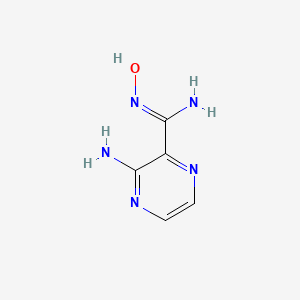
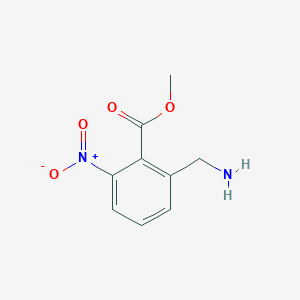
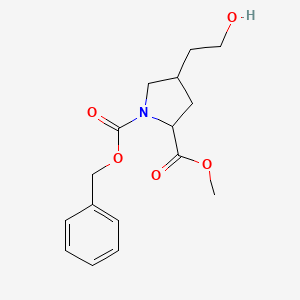
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine](/img/structure/B13092413.png)
![3-((3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)oxy)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide](/img/structure/B13092421.png)
![Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt](/img/structure/B13092437.png)
